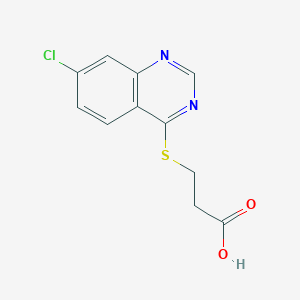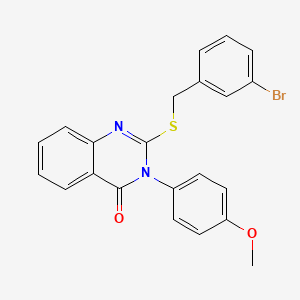
3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid
Vue d'ensemble
Description
3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid is an organic compound with the molecular formula C12H10ClNO2S. It is a derivative of quinazoline, a bicyclic compound that is widely studied for its potential biological activities. The presence of a chloro group at the 7th position and a sulfanylpropanoic acid moiety makes this compound unique and potentially useful in various scientific research applications.
Applications De Recherche Scientifique
3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroquinazoline.
Formation of Intermediate: The 7-chloroquinazoline is reacted with a thiol compound under basic conditions to form the sulfanyl intermediate.
Final Product: The intermediate is then reacted with a propanoic acid derivative to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydroquinazoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The chloroquinazoline moiety can bind to enzymes or receptors, inhibiting their activity. The sulfanylpropanoic acid group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid
- 3-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid
Uniqueness
3-(7-Chloroquinazolin-4-yl)sulfanylpropanoic acid is unique due to the presence of the quinazoline ring system, which is different from the quinoline ring system found in similar compounds. This structural difference can lead to variations in biological activity and specificity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-(7-chloroquinazolin-4-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-1-2-8-9(5-7)13-6-14-11(8)17-4-3-10(15)16/h1-2,5-6H,3-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFIFRJRNVWTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)-4-methylphenyl]-1-adamantanecarboxamide](/img/structure/B4571765.png)





![ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE](/img/structure/B4571813.png)

![N-ethyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4571829.png)
![2-[(2-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4571834.png)
![4-chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4571842.png)
![(5E)-3-ethyl-5-[[4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4571843.png)
![N-(oxolan-2-ylmethyl)-2-[(2-propylsulfonylbenzoyl)amino]benzamide](/img/structure/B4571847.png)
![3,5-dimethyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B4571865.png)
